molecular formula C7H5BrClNO B1284445 2-Bromo-1-(2-chloropyridin-4-yl)ethanone CAS No. 23794-16-3

2-Bromo-1-(2-chloropyridin-4-yl)ethanone

Cat. No.: B1284445
CAS No.: 23794-16-3
M. Wt: 234.48 g/mol
InChI Key: BZWBRLWSWBQIBX-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Bromo-Pyridyl-Ethanones : A study by Jin (2015) described the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine. This process involved magnesium halide exchange and nucleophilic substitution, yielding an 81% total yield. The reagents used were readily available, and the reaction conditions were mild (Zeng-sun Jin, 2015).

Computational Studies

  • Nucleophilic Substitution Reactions : Erdogan and Erdoğan (2019) conducted computational studies to investigate the reactions between imidazole and various 2-bromo-1-arylethanones. They performed Density Functional Theory (DFT) calculations, exploring aspects like Single Point Energy, Frontier Molecular Orbital calculations, and estimation of nuclear magnetic shielding tensors (T. Erdogan & F. Erdoğan, 2019).

Chemical Structure Analysis

  • Hydrogen-bonding Patterns in Enaminones : Balderson et al. (2007) examined compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, analyzing their hydrogen-bonding patterns. They observed bifurcated intra- and intermolecular hydrogen bonding, which leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers (James L. Balderson et al., 2007).

Synthesis of Analogues

  • Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) reported the synthesis of α,β-unsaturated ketones as chalcone analogues. They used an electron-transfer chain reaction involving 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene (C. Curti, A. Gellis, & P. Vanelle, 2007).

Biological Activities

  • Antiangiogenic and Growth Inhibitory Effects : Chandru et al. (2008) synthesized novel substituted dienone pyridine ethanone curcumin analogues demonstrating tumor growth inhibition and antiangiogenic effects in vivo against mouse Ehrlich ascites tumor (H. Chandru et al., 2008).

Safety and Hazards

The compound is considered hazardous. It can cause serious eye damage and severe skin burns . It is also harmful if swallowed or inhaled, and harmful in contact with skin . Therefore, it’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-bromo-1-(2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWBRLWSWBQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587351
Record name 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23794-16-3
Record name 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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